molecular formula C13H14Cl2O3 B14176371 3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate CAS No. 920271-52-9

3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate

Cat. No.: B14176371
CAS No.: 920271-52-9
M. Wt: 289.15 g/mol
InChI Key: MXLQIBDZGRAJBC-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C12H12Cl2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a propyl 2-methylprop-2-enoate moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate typically involves the reaction of 3,4-dichlorophenol with 3-chloropropyl 2-methylprop-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The propyl 2-methylprop-2-enoate moiety can also participate in chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate
  • 3-(3,4-Dichlorophenoxy)propyl acrylate
  • 3-(3,4-Dichlorophenoxy)propyl methacrylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

920271-52-9

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

3-(3,4-dichlorophenoxy)propyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H14Cl2O3/c1-9(2)13(16)18-7-3-6-17-10-4-5-11(14)12(15)8-10/h4-5,8H,1,3,6-7H2,2H3

InChI Key

MXLQIBDZGRAJBC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCOC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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